molecular formula C10H13Cl2N3 B7982386 4-(3-Methyl-1H-pyrazol-1-yl)aniline dihydrochloride

4-(3-Methyl-1H-pyrazol-1-yl)aniline dihydrochloride

Cat. No.: B7982386
M. Wt: 246.13 g/mol
InChI Key: UKVPCJOWEDORJX-UHFFFAOYSA-N
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Description

4-(3-Methyl-1H-pyrazol-1-yl)aniline dihydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the 3-position of the pyrazole ring and an aniline group at the 4-position, with the entire molecule existing as a dihydrochloride salt. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1H-pyrazol-1-yl)aniline dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1H-pyrazol-1-yl)aniline dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate in DMF.

Major Products Formed

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Reduced forms of the pyrazole or aniline groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Comparison

4-(3-Methyl-1H-pyrazol-1-yl)aniline dihydrochloride is unique due to the presence of the methyl group at the 3-position of the pyrazole ring, which can influence its reactivity and biological activity. Compared to 4-(1H-Pyrazol-1-ylmethyl)aniline, the methyl group provides additional steric and electronic effects that can enhance or modify its interactions with biological targets. Similarly, 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, with multiple pyrazole rings, may exhibit different binding affinities and selectivities due to its larger and more complex structure.

Properties

IUPAC Name

4-(3-methylpyrazol-1-yl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c1-8-6-7-13(12-8)10-4-2-9(11)3-5-10;;/h2-7H,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVPCJOWEDORJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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